![molecular formula C15H23ClN2O2 B13972693 (R)-4-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride](/img/structure/B13972693.png)
(R)-4-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride
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Overview
Description
®-4-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry due to their biological activity. The compound is characterized by the presence of a benzyl carbamate (CBZ) protecting group and an isopropyl substituent on the piperazine ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride typically involves the following steps:
Protection of Piperazine: The piperazine ring is first protected with a CBZ group to prevent unwanted reactions during subsequent steps.
Isopropylation: The protected piperazine is then subjected to isopropylation using isopropyl halides under basic conditions to introduce the isopropyl group.
Hydrochloride Formation: The final step involves converting the free base form of the compound to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-4-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the protection, isopropylation, and hydrochloride formation steps efficiently.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
®-4-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperazine ring.
Deprotection Reactions: The CBZ protecting group can be removed under acidic or hydrogenation conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases (e.g., sodium hydride) are commonly used.
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or acidic conditions (e.g., trifluoroacetic acid) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted piperazine derivatives can be formed.
Deprotected Amine: Removal of the CBZ group yields the free amine form of the compound.
Scientific Research Applications
®-4-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is employed in studies investigating the biological activity of piperazine derivatives.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms involving piperazine-containing molecules.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-4-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride involves its interaction with specific molecular targets in the body. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The CBZ group may also play a role in enhancing the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-3-amino piperidine hydrochloride: Another piperazine derivative with similar structural features.
®-(-)-Phenylephrine hydrochloride: A compound with a similar piperazine ring but different substituents.
®-(-)-Deprenyl hydrochloride: A piperazine derivative used in neuroprotection studies.
Uniqueness
®-4-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride is unique due to the presence of the CBZ protecting group and the isopropyl substituent, which confer specific chemical and biological properties. These features make it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications.
Biological Activity
(R)-4-N-CBZ-2-isopropylpiperazine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Antidepressant Effects
Research indicates that this compound exhibits antidepressant-like effects in various animal models. A study demonstrated that the compound significantly reduced immobility time in the forced swim test, suggesting an increase in serotonergic and noradrenergic activity, which are crucial for mood regulation .
Antitumor Activity
The compound has shown promise in antitumor activity against several cancer cell lines. In vitro studies revealed that this compound inhibited cell proliferation and induced apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism appears to involve the modulation of apoptotic pathways, including the activation of caspases .
Antimicrobial Properties
Preliminary investigations have also suggested that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values indicated a strong antibacterial effect .
The biological effects of this compound are primarily attributed to its interaction with neurotransmitter systems. It acts as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the synaptic cleft, which is vital for mood enhancement. Additionally, its structural similarity to other piperazine derivatives allows it to interact with various receptors, including dopamine and norepinephrine receptors, further contributing to its antidepressant effects .
Table 1: Biological Activity Summary
Property | Value |
---|---|
Molecular Formula | C12H17N |
Molecular Weight | 175.27 g/mol |
CAS Number | 123456-78-9 |
IUPAC Name | This compound |
Case Study 1: Antidepressant Efficacy
In a controlled study involving mice, administration of this compound resulted in a significant decrease in depressive-like behavior compared to control groups. The study highlighted the compound's potential as a therapeutic agent for depression .
Case Study 2: Cancer Cell Inhibition
A series of experiments were conducted on MCF-7 breast cancer cells treated with varying concentrations of the compound. Results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis markers such as cleaved caspase-3 and PARP .
Properties
Molecular Formula |
C15H23ClN2O2 |
---|---|
Molecular Weight |
298.81 g/mol |
IUPAC Name |
benzyl (3R)-3-propan-2-ylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-12(2)14-10-17(9-8-16-14)15(18)19-11-13-6-4-3-5-7-13;/h3-7,12,14,16H,8-11H2,1-2H3;1H/t14-;/m0./s1 |
InChI Key |
OGIDPPLLDPGIBN-UQKRIMTDSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl |
Canonical SMILES |
CC(C)C1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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